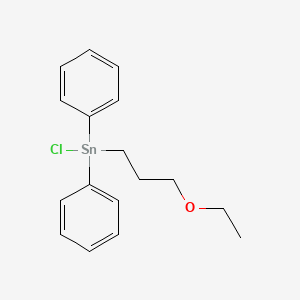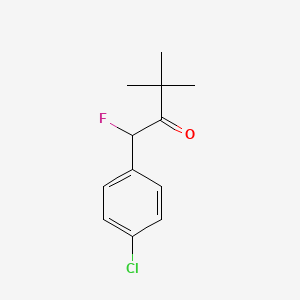
2-Ethynylthiirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynylthiirene is a unique organosulfur compound characterized by the presence of a thiirene ring with an ethynyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylthiirene typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of sulfur-containing compounds with acetylene derivatives. The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the formation of the thiirene ring without unwanted side reactions.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring safety measures due to the reactivity of the ethynyl group.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethynylthiirene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the triple bond, converting it into a double or single bond.
Substitution: The ethynyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Ethynylthiirene has found applications in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Its reactivity makes it useful in studying enzyme interactions and metabolic pathways involving sulfur compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with unique biological activities.
Industry: It is used in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-Ethynylthiirene involves its interaction with molecular targets through its reactive ethynyl group. This group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The thiirene ring’s strain also contributes to its reactivity, making it a versatile intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
2-Ethynylpyridine: Another ethynyl-substituted heterocycle, but with a nitrogen atom in the ring instead of sulfur.
2-Ethynylaniline: Contains an ethynyl group attached to an aniline ring, offering different reactivity due to the presence of the amino group.
Uniqueness: 2-Ethynylthiirene’s uniqueness lies in its combination of a strained thiirene ring and a reactive ethynyl group
Eigenschaften
CAS-Nummer |
865888-14-8 |
|---|---|
Molekularformel |
C4H2S |
Molekulargewicht |
82.13 g/mol |
IUPAC-Name |
2-ethynylthiirene |
InChI |
InChI=1S/C4H2S/c1-2-4-3-5-4/h1,3H |
InChI-Schlüssel |
FOOPIQRPLNNFNM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B12539869.png)
![3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid](/img/structure/B12539875.png)
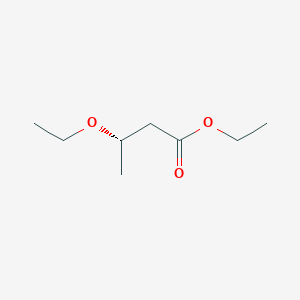
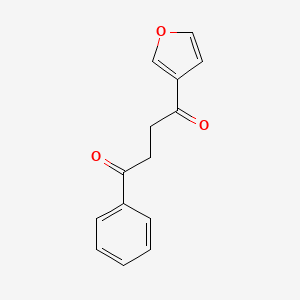

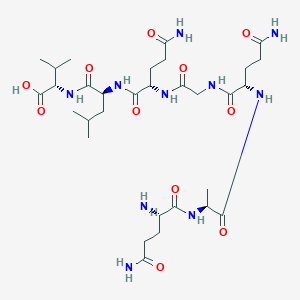
![5,6,6-Trimethylspiro[3.4]octan-5-ol](/img/structure/B12539898.png)
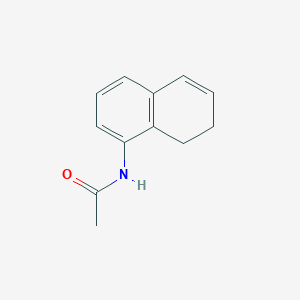

![1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12539925.png)
![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
